2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine
Overview
Description
2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine is a complex organic compound that belongs to the class of bromopyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a piperidine moiety substituted with a methylsulfonyl group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine typically involves multiple steps. One common method starts with the bromination of 2-methylpyridine to form 2-bromo-6-methylpyridine . This intermediate is then subjected to a series of reactions to introduce the piperidine moiety and the methylsulfonyl group. The reaction conditions often involve the use of bromotrimethylsilane and other reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The use of high-throughput screening and process optimization ensures that the compound is produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidine moiety play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A simpler bromopyridine derivative used as an intermediate in organic synthesis.
6-Bromo-2-picoline: Another bromopyridine derivative with applications in the synthesis of nitrogen-containing heterocyclic compounds.
Uniqueness
2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine is unique due to the presence of both the bromine atom and the piperidine moiety with a methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-6-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-7-3-4-10(9-15)8-11-5-2-6-12(13)14-11/h2,5-6,10H,3-4,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMBWAWBWFKBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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